molecular formula C22H18ClN3O3 B248878 3-(4-chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

3-(4-chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

Cat. No. B248878
M. Wt: 407.8 g/mol
InChI Key: LLBBOFLAFLWYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is a synthetic compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is not fully understood. However, studies have shown that it may act by inhibiting specific enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one can have various biochemical and physiological effects. These include inhibition of cancer cell growth, induction of apoptosis, and modulation of specific enzymes involved in cancer cell proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in lab experiments include its potential as a therapeutic agent for the treatment of cancer and its unique structure, which may allow for the development of new drugs with improved efficacy. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research involving 3-(4-chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one. These include further studies to understand its mechanism of action and potential side effects, development of new drugs based on its unique structure, and exploration of its potential use in other fields of scientific research.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one involves several steps. The first step involves the reaction of 4-chloroaniline with 3-methoxy-4-prop-2-ynoxybenzaldehyde to form an intermediate compound. This intermediate compound is then reacted with pyrazole-5-carboxylic acid to form the final product.

Scientific Research Applications

3-(4-chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been studied for its potential use in various fields of scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research.

properties

Product Name

3-(4-chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

Molecular Formula

C22H18ClN3O3

Molecular Weight

407.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C22H18ClN3O3/c1-3-10-29-17-9-6-14(11-18(17)28-2)16-12-19(27)24-22-20(16)21(25-26-22)13-4-7-15(23)8-5-13/h1,4-9,11,16H,10,12H2,2H3,(H2,24,25,26,27)

InChI Key

LLBBOFLAFLWYFL-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=C(C=C4)Cl)OCC#C

SMILES

COC1=C(C=CC(=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=C(C=C4)Cl)OCC#C

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=C(C=C4)Cl)OCC#C

Origin of Product

United States

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